molecular formula C8H7BrClN B2687725 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1508793-36-9

3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B2687725
CAS No.: 1508793-36-9
M. Wt: 232.51
InChI Key: AYPSTXNKSOMZRS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of different hydrogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects involves its interaction with molecular targets through adsorption and surface-covering capabilities. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for further functionalization compared to its analogues.

Properties

IUPAC Name

3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-6-4-5-2-1-3-7(5)11-8(6)10/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPSTXNKSOMZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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